(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate
Vue d'ensemble
Description
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate, more commonly known as SB-203580, is an inhibitor of p38 MAP kinase (MAPK) and is used in research to study the role of p38 MAPK in a variety of biological processes. SB-203580 is a member of the benzamide family of inhibitors, which are widely used as pharmacological tools to investigate the role of MAPKs in a variety of cell-signaling pathways. SB-203580 has been extensively studied and is used in a variety of research applications, including the study of inflammation, cell differentiation, and apoptosis.
Applications De Recherche Scientifique
Neuroscience and Pharmacology
Application Summary
Ralfinamide Mesylate is known to be a mixed sodium and N-type calcium channel blocker . It has been used in research for its potential analgesic effects .
Methods of Application
In experimental procedures, Ralfinamide Mesylate is often applied to neuronal cells to study its effects on sodium and calcium channels . The compound is typically dissolved in DMSO for these applications .
Results and Outcomes
Ralfinamide Mesylate has been shown to inhibit sodium channels in a voltage-dependent manner, with a higher potency against inactivated channels . It is two-fold selective for tetrodotoxin (TTX)-resistant sodium channels compared with TTX-sensitive currents . In animal models of inflammatory and neuropathic pain, Ralfinamide displays analgesic effects . Its IC50 values for tonic block of half-maximal inactivated TTX-resistant and TTX-sensitive currents are 10 and 22 μM, respectively .
Pain Management
Application Summary
Ralfinamide Mesylate has been studied for its potential use in pain management . It has shown analgesic effects in animal models of inflammatory and neuropathic pain .
Methods of Application
In pain management research, Ralfinamide Mesylate is typically administered to animal models to study its analgesic effects . The dosage and administration method can vary depending on the specific model and the type of pain being studied .
Results and Outcomes
Ralfinamide Mesylate has demonstrated significant analgesic effects in animal models of both inflammatory and neuropathic pain . However, more research is needed to fully understand its potential applications in human pain management .
Sodium Channel Blocker
Application Summary
Ralfinamide Mesylate is a sodium channel blocker . It suppresses tetrodotoxin (TTX)-resistant sodium currents approximately twice as selectively as TTX-sensitive currents .
Methods of Application
In experimental procedures, Ralfinamide Mesylate is often applied to neuronal cells to study its effects on sodium channels . The compound is typically dissolved in DMSO for these applications .
Results and Outcomes
Ralfinamide Mesylate has been shown to inhibit sodium channels in a voltage-dependent manner, with a higher potency against inactivated channels . It is two-fold selective for tetrodotoxin (TTX)-resistant sodium channels compared with TTX-sensitive currents .
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVNINIGBRKGZ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635374 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate | |
CAS RN |
202825-45-4 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202825-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.